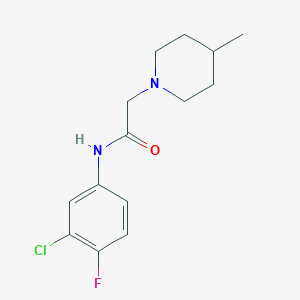
2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEA falls under the category of amide compounds and is a derivative of acetanilide.
Mécanisme D'action
The exact mechanism of action of 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide is not fully understood. However, studies have suggested that 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide exerts its therapeutic effects by inhibiting cyclooxygenase-2 (COX-2) activity, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a crucial role in pain and fever. By inhibiting COX-2 activity, 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is an enzyme involved in the production of nitric oxide (NO). NO is a signaling molecule that plays a crucial role in the inflammatory response. By reducing the production of NO, 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide can reduce inflammation. Additionally, 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has some limitations. It has low solubility in water, which can make it difficult to administer in experiments. Additionally, 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide. One direction is to further investigate its potential as an anticancer agent. Studies have shown promising results in vitro, but more research is needed to determine its effectiveness in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in conditions such as arthritis and inflammatory bowel disease. Additionally, more research is needed to understand the exact mechanism of action of 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide and its effects on other signaling pathways. Overall, 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has significant potential for therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide involves the reaction between 2-(2-hydroxy-5-methoxyphenoxy) acetamide and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions, and the product is purified through column chromatography. The yield of the synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has also been studied for its potential use as an anticancer agent. Studies have shown that 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has been found to have antifungal and antibacterial properties.
Propriétés
IUPAC Name |
2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-20-12-13-21(24(27)18-8-4-2-5-9-18)22(16-20)30-17-23(26)25-14-15-29-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHBAPRAHUDWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222888.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222897.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)
![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5222927.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)


![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)